methyl 3-(2-chlorophenyl)-2-oxopropanoate
Description
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Structure
3D Structure
Properties
CAS No. |
1181561-08-9 |
|---|---|
Molecular Formula |
C10H9ClO3 |
Molecular Weight |
212.63 g/mol |
IUPAC Name |
methyl 3-(2-chlorophenyl)-2-oxopropanoate |
InChI |
InChI=1S/C10H9ClO3/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11/h2-5H,6H2,1H3 |
InChI Key |
JTIINAQJJSFDDW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)CC1=CC=CC=C1Cl |
Purity |
95 |
Origin of Product |
United States |
Green Chemistry Approaches:there is a Growing Emphasis on Developing More Environmentally Benign Synthetic Methods. Future Investigations May Explore the Synthesis and Application of Methyl 3 2 Chlorophenyl 2 Oxopropanoate Using Green Chemistry Principles, Such As Employing Catalytic Rather Than Stoichiometric Reagents, Using Renewable Starting Materials, and Minimizing Waste Generation.angenechemical.com
Established Synthetic Pathways for α-Keto Esters
The synthesis of α-keto esters, including methyl 3-(2-chlorophenyl)-2-oxopropanoate, often relies on well-established reaction pathways that build the carbon framework and introduce the necessary functional groups.
Condensation Reactions in the Generation of α-Keto Ester Scaffolds
Condensation reactions are fundamental in carbon-carbon bond formation and are pivotal in constructing the precursors to α-keto esters. The Darzens condensation, for instance, involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester. wikipedia.orgmychemblog.comjk-sci.com This reaction, discovered by Auguste Georges Darzens in 1904, is a powerful tool for synthesizing these epoxy compounds, which can then be transformed into other valuable intermediates. wikipedia.orgunacademy.com The mechanism is akin to an aldol (B89426) reaction, where a base facilitates the deprotonation of the α-haloester to form a carbanion that subsequently attacks the carbonyl carbon of the aldehyde or ketone. mychemblog.com For the synthesis of this compound, a plausible route would involve the Darzens condensation of 2-chlorobenzaldehyde with a methyl 2-haloacetate.
Another significant condensation method is the Claisen condensation, a base-promoted reaction between two ester molecules to form a β-keto ester. aklectures.com While this reaction directly produces β-keto esters, these products can serve as precursors to α-keto esters through subsequent oxidation. The reaction is typically initiated by an alkoxide base that is identical to the alkoxy group of the starting ester to avoid transesterification. aklectures.com
Furthermore, α-keto esters can be synthesized from dicarbonyl compounds such as diethyl oxalate and malonates. mdpi.com A multi-step sequence starting from malonate derivatives can yield α-keto esters through alkylation, oximation, and subsequent carbonylation. mdpi.com
Approaches Involving Halide Precursors and Deprotection Strategies
The use of halide precursors is a common strategy in the synthesis of complex organic molecules. For aryl α-keto esters, transition metal-catalyzed carbonylation of aryl halides presents a direct route. mdpi.com This method involves the use of palladium or cobalt catalysts to introduce a carbonyl group and an ester group onto an aryl halide, such as 2-chlorobenzyl halide, in the presence of carbon monoxide and an alcohol. mdpi.com
Oxidative approaches starting from halogenated precursors are also prevalent. The oxidation of α-aryl halogen derivatives can yield the corresponding α-aryl carbonyl compounds. aurigeneservices.com A general and efficient method for synthesizing α-keto esters involves the oxidative esterification of 2,2-dibromo-1-arylethanones. This process uses dimethyl sulfoxide (DMSO) followed by treatment with an alcohol to furnish the desired α-keto ester. aurigeneservices.com
The table below summarizes key reactions involving halide precursors for the synthesis of α-keto esters.
| Reaction Type | Precursor | Reagents | Product |
| Carbonylation | Aryl Halide | CO, Alcohol, Pd or Co catalyst | Aryl α-Keto Ester |
| Oxidative Esterification | 2,2-dibromo-1-arylethanone | 1. DMSO 2. Alcohol | Aryl α-Keto Ester |
Synthesis from Methyl 2-chlorobenzoylacetate and Related Benzoylacetates
Methyl 2-chlorobenzoylacetate, a β-keto ester, represents a key potential precursor for the synthesis of this compound. The conversion of a β-keto ester to an α-keto ester requires the introduction of a keto group at the α-position, which can be achieved through oxidation.
Various methods have been developed for the α-hydroxylation of β-keto esters, a critical step that can be followed by oxidation to the desired α,β-diketo functionality. Catalytic systems, including chiral Lewis acids and organocatalysts, have been employed with oxidizing agents like alkyl hydroperoxides, oxaziridines, or dimethyldioxirane. researchgate.net More recently, visible light-induced transition metal-catalyzed aerobic oxidation has emerged as a sustainable method. researchgate.net For instance, a salen-zirconium(IV) complex has been shown to effectively catalyze the highly enantioselective α-hydroxylation of β-keto esters using cumene hydroperoxide as the oxidant. acs.org Once the α-hydroxy β-keto ester is formed, a subsequent oxidation step would yield the target α-keto ester.
Direct oxidation of aryl ketones to aryl α-keto esters has also been reported. A one-pot synthesis developed involves the oxidation of aryl-ketones with selenium dioxide, followed by esterification, ketalization, and hydrolysis to give the final product in good yields. researchgate.net This demonstrates the feasibility of oxidizing the α-methylene group adjacent to the aryl ring and carbonyl group.
Catalytic Approaches in this compound Synthesis
Catalysis offers efficient and selective routes to α-keto esters, often under milder conditions and with higher atom economy compared to stoichiometric methods.
Transition Metal-Catalyzed Processes
Transition metals play a crucial role in modern organic synthesis, and the preparation of α-keto esters is no exception. Palladium-catalyzed reactions are particularly noteworthy. For example, an improved Heck reaction has been developed for the synthesis of α-benzyl-β-keto esters from aryl bromides and Baylis-Hillman adducts, showcasing the power of palladium catalysis in forming the core structure. organic-chemistry.org Palladium enolates, generated from allyl β-keto esters via decarboxylation, are versatile intermediates that can undergo various transformations, including aldol condensation and Michael addition, to build complex molecular architectures. nih.gov
Other transition metals are also effective. Platinum-catalyzed direct C-H acylation of 2-aryloxypyridines with ethyl chlorooxoacetate provides an efficient method for introducing an α-keto ester functional group. mdpi.com Furthermore, copper-catalyzed aerobic oxidative esterification of acetophenones with alcohols using molecular oxygen is another route to a broad range of α-ketoesters. organic-chemistry.org
The following table provides examples of transition metal-catalyzed reactions for α-keto ester synthesis.
| Metal Catalyst | Reaction Type | Substrates | Key Features |
| Palladium | Heck Reaction | Aryl bromides, Baylis-Hillman adducts | Forms α-benzyl-β-keto esters |
| Palladium | Decarboxylative Allylation | Allyl β-keto esters | Generates versatile palladium enolates |
| Platinum | C-H Acylation | 2-Aryloxypyridines, Ethyl chlorooxoacetate | Direct introduction of α-keto ester group |
| Copper | Aerobic Oxidative Esterification | Acetophenones, Alcohols | Uses molecular oxygen as the oxidant |
Base-Mediated Synthetic Routes
Base-mediated reactions are integral to many synthetic pathways for α-keto esters, primarily through the formation of enolates or other nucleophilic species. The aforementioned Claisen and Darzens condensations are classic examples of base-promoted reactions. jk-sci.comaklectures.com In the Darzens condensation, a base such as sodium ethoxide or potassium tert-butoxide is used to deprotonate the α-haloester, initiating the reaction. mychemblog.com
The choice of base is critical in these reactions. In Claisen condensations, using an alkoxide base corresponding to the ester's alcohol component prevents unwanted transesterification products. aklectures.com The reaction is driven to completion by the deprotonation of the newly formed β-dicarbonyl compound, which has a more acidic α-hydrogen. aklectures.com
Crossed Claisen reactions, which involve two different esters, can lead to a mixture of products. However, they can be synthetically useful if one of the esters lacks α-hydrogens, thereby simplifying the product distribution. aklectures.com These base-mediated strategies are foundational for constructing the carbon backbone of molecules like this compound.
Optimization of Reaction Conditions and Yields for Enhanced Production
The Darzens condensation typically involves the reaction of an aldehyde or ketone with an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester), which can then be rearranged to the desired α-keto ester. The selection of the base is critical to facilitate the deprotonation of the α-haloester without promoting undesirable side reactions. Strong, non-nucleophilic bases are often preferred.
Key Parameters for Optimization:
Base Selection: A variety of bases can be employed in Darzens-type reactions. The choice of base can significantly impact the reaction rate and the formation of byproducts.
Solvent Effects: The polarity and aprotic or protic nature of the solvent can influence the solubility of reactants and intermediates, as well as the stability of the transition states, thereby affecting the reaction outcome.
Temperature Control: The reaction temperature must be carefully controlled to ensure a reasonable reaction rate while minimizing decomposition of reactants and products.
Stoichiometry: The molar ratio of the aldehyde, α-haloester, and base needs to be optimized to ensure complete conversion of the limiting reagent and to minimize the formation of self-condensation or other side products.
A systematic approach to optimization would involve varying one parameter at a time while keeping others constant to determine the optimal conditions for the synthesis of this compound.
Table 1: Illustrative Data for Optimization of Darzens Condensation for Aryl Aldehydes
| Entry | Aldehyde | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzaldehyde | P1-t-Bu (1.5) | Acetonitrile | 25 | 2 | 95 |
| 2 | 4-Chlorobenzaldehyde | P1-t-Bu (1.5) | Acetonitrile | 25 | 6 | 92 |
| 3 | 2-Bromobenzaldehyde | P1-t-Bu (1.5) | Acetonitrile | 25 | 16 | 84 |
| 4 | 4-Nitrobenzaldehyde | P1-t-Bu (1.5) | Acetonitrile | 25 | 1 | 81 |
This table presents hypothetical data based on similar reactions to illustrate the effect of different substituents on the aromatic aldehyde on the reaction outcome. Specific data for 2-chlorobenzaldehyde would require experimental determination.
Purification and Isolation Techniques for this compound
Following the synthesis, the crude reaction mixture will contain the desired product along with unreacted starting materials, byproducts, and residual catalyst. A multi-step purification strategy is typically required to isolate this compound with high purity.
Bisulfite Adduct Formation and Subsequent Decomposition for Purity Enhancement
A classic and effective method for the purification of aldehydes and some ketones, including α-keto esters, involves the formation of a crystalline bisulfite adduct. This technique leverages the reversible reaction between the carbonyl group of the target molecule and a bisulfite salt (e.g., sodium bisulfite) to form a water-soluble adduct.
The general procedure involves treating the crude reaction mixture with a saturated aqueous solution of sodium bisulfite. The this compound will react to form the corresponding bisulfite adduct, which will preferentially partition into the aqueous phase. Unreacted starting materials and non-carbonyl byproducts, being less polar, will remain in the organic phase. The layers are then separated, and the aqueous layer containing the bisulfite adduct is washed with an organic solvent to remove any remaining organic impurities.
Subsequently, the purified bisulfite adduct is decomposed to regenerate the α-keto ester. This is typically achieved by treating the aqueous solution of the adduct with either a base (e.g., sodium carbonate or sodium hydroxide) or a strong acid. The regenerated, purified this compound will separate from the aqueous solution and can be extracted with a suitable organic solvent.
Table 2: General Protocol for Purification via Bisulfite Adduct Formation
| Step | Procedure | Purpose |
| 1 | Extraction | The crude product is dissolved in an organic solvent and washed with a saturated sodium bisulfite solution. |
| 2 | Separation | The aqueous layer containing the bisulfite adduct is separated from the organic layer. |
| 3 | Washing | The aqueous layer is washed with a fresh portion of organic solvent to remove residual impurities. |
| 4 | Decomposition | The aqueous solution of the adduct is treated with a base (e.g., Na2CO3) or acid to regenerate the α-keto ester. |
| 5 | Isolation | The purified product is extracted from the aqueous layer with an organic solvent, dried, and concentrated. |
Chromatographic Separation Methods (e.g., Column Chromatography)
Column chromatography is a powerful and widely used technique for the purification of organic compounds based on their differential adsorption onto a stationary phase. For this compound, silica gel is a commonly used stationary phase.
The selection of an appropriate eluent system is critical for achieving good separation. A solvent system of hexane and ethyl acetate (B1210297) is a common choice for compounds of moderate polarity like α-keto esters. The polarity of the eluent is gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of the product from the column. The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
Table 3: Typical Parameters for Column Chromatography Purification
| Parameter | Description |
| Stationary Phase | Silica gel (e.g., 230-400 mesh) |
| Mobile Phase (Eluent) | A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) |
| Loading Technique | The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and loaded onto the column. |
| Fraction Collection | Fractions are collected and analyzed by TLC to identify those containing the pure product. |
| Post-Chromatography | The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified this compound. |
Fundamental Reaction Pathways
The reactivity of this compound is primarily governed by the presence of its α-keto-ester functionality. This arrangement of functional groups provides multiple sites for chemical transformations, allowing for a diverse range of products.
Oxidation Reactions Leading to Carboxylic Acids and Other Oxidized Derivatives
The oxidation of this compound can proceed through several pathways, depending on the reaction conditions and the oxidizing agent employed. While specific literature on the direct oxidation of this compound is not extensively detailed, general principles of organic chemistry suggest that the α-keto-ester can be hydrolyzed to the corresponding α-keto acid. This intermediate can then undergo oxidative decarboxylation to yield a carboxylic acid.
Furthermore, the benzylic position of the 2-chlorophenyl group presents another site for oxidation. organic-chemistry.org Under certain conditions, using reagents such as potassium permanganate (B83412) or chromic acid, the aromatic ring can be oxidized, though this typically requires harsh reaction conditions. organic-chemistry.org More controlled oxidation of a methyl group on an aromatic ring to a carboxylic acid can be achieved using molecular oxygen in the presence of catalysts or through photoirradiation with bromine. organic-chemistry.org
Reduction Reactions and the Formation of Corresponding Alcohols or Hydroxyesters
The carbonyl groups of this compound are susceptible to reduction, leading to the formation of alcohols or hydroxyesters. The selectivity of the reduction depends on the choice of the reducing agent.
The ketone carbonyl is generally more reactive towards nucleophilic reducing agents than the ester carbonyl. Therefore, mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) are expected to selectively reduce the ketone to a secondary alcohol, yielding methyl 3-(2-chlorophenyl)-2-hydroxypropanoate. numberanalytics.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695). numberanalytics.com
To achieve the reduction of both the ketone and the ester functionalities to their corresponding alcohols, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) is generally required. This would result in the formation of 3-(2-chlorophenyl)propane-1,2-diol. It is important to note that while NaBH₄ is generally selective for aldehydes and ketones, its reactivity can be enhanced with additives or by heating, which may lead to the reduction of the ester group as well. reddit.com
Table 1: Expected Products from the Reduction of this compound
| Reducing Agent | Expected Major Product |
|---|---|
| Sodium Borohydride (NaBH₄) | Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate |
| Lithium Aluminum Hydride (LiAlH₄) | 3-(2-chlorophenyl)propane-1,2-diol |
Nucleophilic Addition Reactions at Carbonyl Centers
The electrophilic nature of the carbonyl carbons in this compound makes them susceptible to nucleophilic attack. youtube.com This fundamental reaction involves the addition of a nucleophile to one of the carbonyl groups, leading to the formation of a tetrahedral intermediate. youtube.com
Both the ketone and the ester carbonyls can be targeted. The ketone carbonyl is generally more electrophilic and thus more reactive towards nucleophiles than the ester carbonyl. Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can add to the ketone, forming a tertiary alcohol after workup.
The general mechanism involves the nucleophile attacking the partially positive carbonyl carbon, breaking the π-bond and moving the electron pair onto the oxygen atom. youtube.com This results in an alkoxide intermediate, which is then protonated in a subsequent step to yield the alcohol. The presence of the 2-chlorophenyl group can influence the reactivity through steric and electronic effects.
Esterification and Transesterification Processes
The methyl ester group of this compound can undergo transesterification in the presence of another alcohol and a catalyst. This reaction is reversible and is typically driven to completion by using a large excess of the new alcohol. nih.gov Both acid and base catalysis can be employed for this transformation. mdpi.com
In an acid-catalyzed transesterification, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by the incoming alcohol. In a base-catalyzed process, the incoming alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the ester carbonyl.
This process allows for the synthesis of a variety of esters from this compound by simply changing the alcohol used in the reaction. For example, reaction with ethanol would yield ethyl 3-(2-chlorophenyl)-2-oxopropanoate. nih.govresearchgate.net
Table 2: Examples of Transesterification of this compound
| Reactant Alcohol | Catalyst | Product |
|---|---|---|
| Ethanol | Acid or Base | Ethyl 3-(2-chlorophenyl)-2-oxopropanoate |
| Propanol | Acid or Base | Propyl 3-(2-chlorophenyl)-2-oxopropanoate |
| Isopropanol | Acid or Base | Isopropyl 3-(2-chlorophenyl)-2-oxopropanoate |
Advanced Synthetic Transformations and Mechanistic Studies
Beyond fundamental reactions, this compound and its derivatives can participate in more complex synthetic transformations, highlighting their utility in constructing complex molecular architectures.
Decarboxylative Aldol Reactions for Difluoroenolate Generation
A significant application of related α,α-difluoro-β-keto esters is their use in decarboxylative aldol reactions to generate difluoroenolates. nih.gov This process is a valuable method for the synthesis of compounds containing a difluoromethylene (CF₂) group, which is a key structural motif in many pharmaceutical and agrochemical compounds.
In a typical reaction, a compound structurally similar to the target molecule, such as methyl 3-(4-chlorophenyl)-2,2-difluoro-3-oxopropanoate, can undergo decarboxylation when promoted by a Lewis acid like ytterbium triflate (Yb(OTf)₃). nih.gov This decarboxylation generates a difluoroenolate intermediate. This highly reactive species can then participate in an aldol reaction with various carbonyl compounds, leading to the formation of α,α-difluoro-β-hydroxy ketones. This one-pot reaction provides an efficient route to access these valuable fluorinated building blocks. nih.gov
One-Pot Synthesis Approaches to Alkyne Derivatives (e.g., Propynoates)
The conversion of β-ketoesters like this compound into alkyne derivatives, such as methyl propynoates, represents a valuable synthetic transformation. While direct one-pot conversions are challenging, established chemical principles allow for plausible synthetic strategies. A prominent method involves the transformation of the ketone functionality into a leaving group that can undergo elimination.
One such strategy is the reaction with hydrazine (B178648) or its derivatives to form a pyrazolone (B3327878) intermediate. This intermediate can then undergo oxidative cleavage and fragmentation to yield the corresponding alkyne. Although often performed in multiple steps, one-pot variations can be designed. For instance, the β-ketoester can be reacted with a hydrazine, followed by in-situ oxidation and fragmentation using a suitable reagent like lead tetraacetate or an iodine-based oxidant.
Another potential one-pot approach is through the formation of a vinyl triflate. The keto group can be converted into its enolate, which is then trapped with a triflating agent (e.g., triflic anhydride). The resulting vinyl triflate is a versatile intermediate for subsequent elimination or cross-coupling reactions to furnish the desired alkyne derivative.
A representative plausible reaction scheme is outlined below:
Table 1: Plausible One-Pot Synthesis of Methyl 3-(2-chlorophenyl)propynoate
| Reactant | Reagents | Intermediate | Product |
|---|
This transformation is significant as it converts a readily available ketoester into a highly functionalized propynoate, which is a key building block for synthesizing more complex molecules through cycloadditions and coupling reactions.
Participation in Multicomponent Reactions for Complex Molecular Architectures
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov The structure of this compound makes it an ideal substrate for several important MCRs, such as the Biginelli and Hantzsch reactions.
In the Biginelli reaction , a β-ketoester condenses with an aldehyde and urea (B33335) (or thiourea) under acidic conditions to produce dihydropyrimidines (DHPMs). organic-chemistry.orgresearchgate.net These compounds are of significant interest in medicinal chemistry. When this compound is used, it can react with an aromatic aldehyde and urea to yield a highly functionalized DHPM with an o-chlorophenyl substituent. organic-chemistry.org
The Hantzsch pyridine (B92270) synthesis is another classic MCR that produces dihydropyridines, which are also pharmaceutically important scaffolds, for example, as calcium channel blockers. wikipedia.orgorganic-chemistry.org In this reaction, an aldehyde, a nitrogen donor like ammonia (B1221849), and two equivalents of a β-dicarbonyl compound react. wikipedia.orgorganic-chemistry.org this compound can serve as the β-ketoester component, reacting with an aldehyde and ammonia to form a substituted dihydropyridine, which can be subsequently oxidized to the corresponding pyridine derivative. wikipedia.org
Table 2: Examples of Multicomponent Reactions
| Reaction Name | Reactants | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Biginelli Reaction | This compound, Aryl aldehyde, Urea | Acid catalyst (e.g., HCl, Yb(OTf)₃) | Dihydropyrimidine derivative organic-chemistry.org |
| Hantzsch Pyridine Synthesis | this compound, Aldehyde, Ammonium acetate | Acetic acid or solvent-free | Dihydropyridine derivative wikipedia.orgorganic-chemistry.org |
The ability to participate in these MCRs highlights the utility of this compound as a versatile building block for generating molecular diversity and constructing complex, biologically relevant heterocyclic libraries in an efficient manner.
Cyclization Reactions and Formation of Heterocyclic Systems
The inherent reactivity of the 1,2-dicarbonyl-like structure of this compound makes it an excellent precursor for a variety of cyclization reactions to form valuable heterocyclic systems. mdpi.combeilstein-journals.org Key examples include the synthesis of quinoxalines and pyrazoles.
Quinoxaline Synthesis: Quinoxalines are an important class of nitrogen-containing heterocycles found in many pharmaceuticals and biologically active compounds. nih.govnih.gov They are readily synthesized by the condensation reaction between an aromatic 1,2-diamine, such as o-phenylenediamine, and a 1,2-dicarbonyl compound. organic-chemistry.org this compound serves as a synthetic equivalent of a 1,2-dicarbonyl compound in this context. The reaction typically proceeds under mild acidic or neutral conditions, often in a solvent like ethanol, to afford the corresponding 3-(2-chlorobenzyl)quinoxalin-2(1H)-one with high efficiency.
Pyrazole/Pyrazolone Synthesis: Pyrazoles and their oxo-derivatives (pyrazolones) are another class of heterocycles with widespread applications in pharmaceuticals and agrochemicals. They are classically formed via the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. The β-ketoester moiety in this compound reacts readily with hydrazine. Depending on the reaction conditions, this cyclization can lead to two possible regioisomeric pyrazolone products, driven by which carbonyl group (the ketone or the ester) undergoes the initial nucleophilic attack by hydrazine followed by intramolecular cyclization and dehydration.
Table 3: Synthesis of Heterocyclic Systems via Cyclization
| Target Heterocycle | Co-reactant | Conditions | Product |
|---|---|---|---|
| Quinoxaline | o-Phenylenediamine | Ethanol, reflux | 3-(2-chlorobenzyl)quinoxalin-2(1H)-one |
| Pyrazolone | Hydrazine hydrate (B1144303) | Acetic acid or ethanol, reflux | 5-(2-chlorobenzyl)-2,4-dihydro-3H-pyrazol-3-one |
These cyclization reactions demonstrate the fundamental role of this compound in heterocyclic chemistry, providing straightforward access to scaffolds that are central to drug discovery and materials science.
Derivatives and Analogues of Methyl 3 2 Chlorophenyl 2 Oxopropanoate
Structural Modifications at the Chlorophenyl Moiety
The chlorophenyl group of methyl 3-(2-chlorophenyl)-2-oxopropanoate is a prime site for structural modifications to influence the molecule's electronic and steric properties.
Variations in the position and nature of the halogen substituent on the phenyl ring give rise to a series of analogues. For instance, the regioisomers methyl 3-(3-chlorophenyl)-2-oxopropanoate and methyl 3-(4-chlorophenyl)-3-oxopropanoate are known. The position of the chlorine atom can impact the compound's reactivity and intermolecular interactions.
Furthermore, the introduction of different halogen atoms, such as in methyl 3-(3-fluorophenyl)-2-oxopropanoate, allows for the fine-tuning of properties like lipophilicity and metabolic stability. The substitution of chlorine with other functional groups is another avenue for creating diversity. For example, derivatives like methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been synthesized and studied for their potential biological activities. rsc.org The presence of a hydroxyl group and additional methyl groups significantly alters the parent structure, highlighting the versatility of the core scaffold.
| Derivative Name | Modification on Phenyl Ring |
| Methyl 3-(3-chlorophenyl)-2-oxopropanoate | Chlorine at the meta position |
| Methyl 3-(4-chlorophenyl)-3-oxopropanoate | Chlorine at the para position |
| Methyl 3-(3-fluorophenyl)-2-oxopropanoate | Fluorine at the meta position |
| Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | Chlorine at para, hydroxyl and dimethyl groups |
Variations at the α-Keto Ester Functional Group
The α-keto ester moiety is a highly reactive functional group that can be modified to generate a wide range of derivatives. The reactivity of this group is central to the synthetic utility of the parent compound.
One common modification is the alteration of the ester group. While the parent compound is a methyl ester, the synthesis of other esters, such as the ethyl ester, is a straightforward modification that can alter solubility and reactivity.
The ketone group can also be a target for chemical transformation. For instance, it can undergo reactions typical of ketones, such as reactions with hydrazines to form hydrazones. The study of 3-oxo-2-arylhydrazones, derived from related β-keto esters, provides insight into the potential reactivity of the keto group in this compound. eurjchem.com These reactions can be used to introduce new functionalities and build more complex molecular architectures.
Chiral Derivatives and Enantioselective Synthesis Potential
The presence of a stereocenter in derivatives of this compound opens up the possibility of chiral compounds with specific stereochemistry. The development of enantioselective synthetic methods is crucial for accessing these stereoisomers.
While specific enantioselective syntheses for this compound are not extensively documented in the provided results, the broader field of asymmetric synthesis offers valuable insights. For example, the development of chiral catalysts for the synthesis of axially chiral 2-arylquinolines demonstrates the potential for controlling stereochemistry in related aromatic systems. nih.gov Such methodologies could potentially be adapted for the enantioselective synthesis of derivatives of this compound.
The synthesis of chiral building blocks is of significant interest in medicinal chemistry and materials science, where the specific three-dimensional arrangement of atoms can be critical for activity and function. The exploration of chiral derivatives of this scaffold remains a promising area for future research.
Regioisomeric and Stereoisomeric Considerations in Derivatives
The synthesis of derivatives of this compound must take into account potential regioisomeric and stereoisomeric outcomes.
As discussed in section 4.1, the position of the chloro substituent on the phenyl ring leads to different regioisomers (e.g., 2-chloro, 3-chloro, and 4-chloro). The synthesis of a specific regioisomer requires careful selection of starting materials and reaction conditions to ensure regioselectivity.
When modifications introduce one or more stereocenters, the formation of diastereomers and enantiomers becomes a key consideration. For instance, the synthesis of derivatives with multiple substituents on the propanoate backbone can lead to the formation of diastereomeric mixtures. The separation and characterization of these stereoisomers are essential for understanding their unique properties. The synthesis of axially chiral molecules, as seen in some biaryl compounds, highlights the importance of controlling stereoisomerism that does not arise from a traditional chiral center. nih.gov
| Isomer Type | Description | Example |
| Regioisomers | Compounds with the same molecular formula but different positions of substituents on the phenyl ring. | This compound vs. Methyl 3-(3-chlorophenyl)-2-oxopropanoate |
| Stereoisomers | Compounds with the same molecular formula and connectivity but different spatial arrangements of atoms. | Potential for enantiomers and diastereomers in substituted derivatives. |
Spectroscopic and Structural Characterization of Methyl 3 2 Chlorophenyl 2 Oxopropanoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms.
Proton (¹H) NMR spectroscopy confirms the presence and arrangement of hydrogen atoms within a molecule. For methyl 3-(2-chlorophenyl)-2-oxopropanoate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Although specific experimental data for this exact compound is not widely published, predictions can be made based on the analysis of similar structures, such as methyl propanoate and other substituted aromatic compounds. docbrown.info
The expected signals for this compound would include:
A singlet for the three protons of the methyl ester group (-OCH₃).
A singlet for the two protons of the methylene (B1212753) group (-CH₂-) adjacent to the chlorophenyl ring.
A complex multiplet pattern in the aromatic region for the four protons on the 2-chlorophenyl group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | 7.2 - 7.5 | Multiplet | 4H |
| Methylene-H (-CH₂-) | ~4.0 | Singlet | 2H |
| Methyl Ester-H (-OCH₃) | ~3.8 | Singlet | 3H |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. Based on data from related compounds like methyl propanoate, the spectrum is expected to reveal signals for the carbonyl carbons, the ester methyl carbon, the methylene carbon, and the carbons of the aromatic ring. nih.govdocbrown.info
The key expected resonances are:
A signal for the ketone carbonyl carbon (C=O), typically found significantly downfield.
A signal for the ester carbonyl carbon (O-C=O).
Signals for the six carbons of the 2-chlorophenyl ring, with their chemical shifts influenced by the chlorine substituent.
A signal for the methylene carbon (-CH₂-).
A signal for the methyl ester carbon (-OCH₃). docbrown.info
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Group | Predicted Chemical Shift (ppm) |
| Ketone Carbonyl (C=O) | 190 - 200 |
| Ester Carbonyl (O-C=O) | 160 - 170 |
| Aromatic Carbons (C-Cl) | 130 - 135 |
| Aromatic Carbons (C-H) | 125 - 132 |
| Methyl Ester Carbon (-OCH₃) | 50 - 55 |
| Methylene Carbon (-CH₂-) | 40 - 50 |
Note: These are predicted values based on analogous structures and may differ in experimental conditions.
For fluorinated analogues of this compound, where the chlorine atom or a hydrogen atom is replaced by fluorine, ¹⁹F NMR spectroscopy would be a critical characterization technique. ¹⁹F NMR is highly sensitive and provides specific information about the chemical environment of fluorine atoms within a molecule. nih.gov This method is invaluable for confirming the successful incorporation of fluorine and for studying the electronic effects of the fluorine substituent on the rest of the molecule. The chemical shifts in ¹⁹F NMR are spread over a wide range, allowing for clear distinction between different fluorine environments. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₉ClO₃), the molecular weight is 212.63 g/mol . chemblink.comsigmaaldrich.com
In an MS experiment, the molecule is ionized to produce a molecular ion. Due to the presence of chlorine, the molecular ion peak would appear as a characteristic isotopic pattern, with two peaks at m/z 212 (for the ³⁵Cl isotope) and m/z 214 (for the ³⁷Cl isotope) in an approximate 3:1 ratio of intensity. nist.govnist.gov
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this compound would likely involve:
Loss of the methoxy (B1213986) group (-OCH₃) to give a fragment ion at m/z 181/183.
Cleavage of the bond between the carbonyl groups.
Fragmentation of the 2-chlorophenyl ring, leading to characteristic aromatic fragments.
Analysis of these fragments helps to piece together the structure of the parent molecule. docbrown.infonist.gov
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Formula | Expected m/z | Notes |
| [M]⁺ | [C₁₀H₉ClO₃]⁺ | 212/214 | Molecular ion (³⁵Cl/³⁷Cl isotopes) |
| [M-OCH₃]⁺ | [C₉H₆ClO₂]⁺ | 181/183 | Loss of methoxy radical |
| [C₇H₄Cl]⁺ | [C₇H₄Cl]⁺ | 111/113 | Chlorotropylium ion |
| [C₉H₉O₃]⁺ | [C₉H₉O₃]⁺ | 165 | Loss of chlorine radical |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
Based on data for similar compounds like methyl propanoate and pyruvic acid, the following prominent peaks are anticipated: docbrown.infonist.gov
C=O Stretching: Two strong absorption bands are expected in the region of 1680-1750 cm⁻¹. One corresponds to the ketone carbonyl group and the other to the ester carbonyl group. docbrown.info
C-O Stretching: A strong band in the 1100-1300 cm⁻¹ region, characteristic of the C-O bond in the ester group. docbrown.info
Aromatic C=C Stretching: Several medium to weak bands in the 1450-1600 cm⁻¹ region.
Aromatic C-H Stretching: Absorption bands above 3000 cm⁻¹.
C-Cl Stretching: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, indicating the presence of the chloro-substituent.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |
| Ketone | C=O Stretch | ~1720 |
| Ester | C=O Stretch | ~1740 |
| Ester | C-O Stretch | 1100 - 1300 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Aromatic C-H | C-H Stretch | >3000 |
| Chloro-Aromatic | C-Cl Stretch | 600 - 800 |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure data for this compound has been found in the performed searches, this technique would provide definitive structural proof if a suitable single crystal could be obtained.
The analysis would yield precise bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. It would also provide insights into the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the crystal packing. The crystal structure of related complex propanoate derivatives has been determined, demonstrating the utility of this method for elucidating the stereochemistry and supramolecular assembly of such compounds. researchgate.net
Advanced Spectroscopic Techniques for Detailed Analysis
While one-dimensional NMR and basic mass spectrometry provide fundamental structural information, a deeper and more unambiguous characterization of this compound and its derivatives is achieved through more sophisticated methods. These techniques are crucial for elucidating complex structural features and confirming the precise atomic arrangement.
Two-Dimensional (2D) NMR Spectroscopy
2D NMR spectroscopy expands upon 1D NMR by correlating nuclear spins in a second dimension, providing a wealth of information about connectivity and spatial relationships within the molecule. For a detailed analysis of this compound, several 2D NMR experiments are particularly valuable.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings within the molecule. In this compound, a COSY spectrum would be expected to show a cross-peak between the methylene protons and the protons of the chlorophenyl ring, if any long-range coupling exists. This can help to definitively assign the protons on the aromatic ring relative to the propanoate chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a correlation between the methylene protons and their attached carbon, as well as between the methyl protons of the ester group and the methoxy carbon. The aromatic protons would also show direct correlations to their respective carbon atoms, aiding in the assignment of the ¹³C NMR spectrum.
Interactive Table 1: Expected 2D NMR Correlations for this compound
| ¹H Signal | COSY Correlation(s) | HSQC Correlation (¹³C) | HMBC Correlation(s) (¹³C) |
| Methylene Protons | Aromatic Protons (weak) | Methylene Carbon | Keto Carbonyl, Ester Carbonyl, Aromatic Carbons |
| Methyl Protons | None | Methoxy Carbon | Ester Carbonyl |
| Aromatic Protons | Other Aromatic Protons | Aromatic Carbons | Methylene Carbon, Keto Carbonyl |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion and its fragments. This precision allows for the determination of the elemental composition of the molecule, confirming its chemical formula. For this compound (C₁₀H₉ClO₃), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. Fragmentation patterns observed in the mass spectrum can also provide further structural information. For example, the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃) would result in characteristic fragment ions.
Interactive Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Elemental Composition |
| [M+H]⁺ | 213.0262 | C₁₀H₁₀ClO₃ |
| [M+Na]⁺ | 235.0081 | C₁₀H₉ClNaO₃ |
| [M-OCH₃]⁺ | 181.0000 | C₉H₆ClO₂ |
X-ray Crystallography
These advanced spectroscopic techniques, when used in combination, provide a powerful toolkit for the comprehensive characterization of this compound and its derivatives, ensuring an accurate and detailed understanding of their chemical structures.
Theoretical and Computational Investigations of Methyl 3 2 Chlorophenyl 2 Oxopropanoate
Quantum Chemical Studies on Molecular Structure and Electronic Properties
Quantum chemical calculations offer profound insights into the molecular geometry and electronic landscape of methyl 3-(2-chlorophenyl)-2-oxopropanoate. Utilizing methods like Density Functional Theory (DFT), researchers can model the molecule's three-dimensional structure with high accuracy. These studies reveal critical bond lengths, bond angles, and dihedral angles that define the spatial arrangement of the atoms. For instance, the orientation of the 2-chlorophenyl ring relative to the propanoyl chain is a key structural feature.
Electronic property calculations elucidate the distribution of electron density within the molecule. The chlorine atom, being highly electronegative, significantly influences this distribution, creating a dipole moment. The carbonyl groups of the ester and ketone functionalities are regions of high electron density, making them susceptible to nucleophilic attack. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides a quantitative measure of the molecule's electron-donating and -accepting capabilities, which is crucial for understanding its reactivity.
Calculated Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C10H9ClO3 |
| Molecular Weight | 212.63 g/mol |
| Dipole Moment | Value |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap | Value |
(Note: Specific values for Dipole Moment and HOMO/LUMO energies would require dedicated computational studies.)
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for mapping the intricate pathways of chemical reactions involving this compound. By constructing potential energy surfaces, chemists can identify transition states, intermediates, and the activation energies associated with different reaction routes. This allows for a detailed, step-by-step understanding of reaction mechanisms that would be challenging to observe experimentally.
For example, in a reduction reaction targeting one of the carbonyl groups, computational models can predict whether the ketone or the ester is more likely to react first. These models can also elucidate the role of catalysts, showing how they lower the activation energy and steer the reaction towards a specific product. The insights gained from these simulations are vital for optimizing reaction conditions and designing more efficient synthetic strategies.
Conformation Analysis and Stereochemical Predictions
The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape or conformation. This compound can adopt various conformations due to the rotational freedom around its single bonds. Conformational analysis, through computational methods, helps to identify the most stable, low-energy conformations.
These studies can predict the relative energies of different rotational isomers (rotamers) and the energy barriers between them. Understanding the preferred conformation is particularly important for predicting how the molecule might interact with biological targets, such as enzymes. Furthermore, if the molecule has stereocenters, computational models can predict which stereoisomer is thermodynamically more stable, providing valuable information for stereoselective synthesis.
Predictive Modeling for Chemical Behavior and Reactivity
Predictive modeling leverages computational algorithms and existing chemical data to forecast the behavior and reactivity of molecules. nih.govnih.gov For this compound, these models can predict a wide range of properties, from its solubility in different solvents to its potential toxicity. nih.gov
Reactivity predictions are a key application of these models. nih.govresearchgate.net By analyzing the molecule's structural and electronic features, algorithms can identify potential sites of reaction and predict the outcome of reactions with various reagents. researchgate.netarxiv.org For instance, models can forecast the products of oxidation, reduction, or hydrolysis. These predictive tools are becoming increasingly important in chemical research and drug discovery, as they can significantly reduce the time and cost associated with experimental screening. nih.gov
Molecular Dynamics Simulations (if applicable)
While more commonly applied to larger molecules like proteins, molecular dynamics (MD) simulations can also provide valuable insights into the behavior of smaller molecules like this compound, particularly in a condensed phase (e.g., in a solvent). MD simulations model the movement of atoms and molecules over time, offering a dynamic picture of molecular behavior.
These simulations can be used to study how the molecule interacts with solvent molecules, which can influence its conformation and reactivity. For instance, in an aqueous environment, MD simulations can reveal the structure of the surrounding water molecules and how they form hydrogen bonds with the carbonyl groups of this compound. This level of detail is crucial for understanding reaction mechanisms in solution and for predicting how the molecule might behave in a biological system.
Research Applications and Potential Areas of Development Excluding Clinical Human Trials
Role as a Key Intermediate in Organic Synthesis
Methyl 3-(2-chlorophenyl)-2-oxopropanoate serves as a valuable building block in the synthesis of more complex molecules. Its chemical structure, featuring a methyl ester, a ketone, and a chlorophenyl group, provides multiple reactive sites for a variety of chemical transformations.
The compound's structure makes it an important precursor for creating intricate organic molecules. evitachem.comillinois.edu Organic building blocks are fundamental components used in the modular assembly of larger molecular architectures. sigmaaldrich.com The presence of the 2-chlorophenyl group, along with the keto-ester functionality, allows for its incorporation into a wide range of molecular frameworks. This versatility is crucial for developing new pharmaceuticals, materials, and other specialized chemicals. illinois.eduphys.org The development of molecular building blocks that can be easily assembled is a significant area of research, aiming to simplify the synthesis of complex three-dimensional molecules. illinois.eduillinois.eduphys.org
This compound is a precursor for a variety of chemical scaffolds, which form the core structures of different classes of compounds. evitachem.comnih.gov Its reactive nature allows it to participate in cyclization and condensation reactions to form heterocyclic compounds, such as pyrrol-3-ones, which are found in many biologically active natural products and are used as building blocks in organic synthesis. mdpi.com The ability to construct diverse molecular architectures from a relatively simple starting material is a key advantage in synthetic chemistry.
The structural motifs present in this compound are relevant to the synthesis of agrochemicals. sigmaaldrich.com For instance, related biphenyl (B1667301) compounds are used in the production of pesticides like bifenthrin. google.com The development of novel and efficient synthetic routes to key intermediates is a continuous effort in the agrochemical industry to improve production processes.
Investigation in Enzyme-Catalyzed Reactions and Biocatalysis (e.g., Ester Hydrolysis)
The ester functional group in this compound makes it a substrate for studying enzyme-catalyzed reactions, particularly ester hydrolysis. sigmaaldrich.com Biocatalysis, the use of enzymes to catalyze chemical reactions, is a growing field in green chemistry. The hydrolysis of the methyl ester group can be achieved under both acidic and basic conditions, and the rate of this reaction can be influenced by the specific enzyme used. Understanding how enzymes interact with substrates like this compound can lead to the development of more efficient and selective biocatalytic processes. For example, research on related amino acid derivatives has explored transamination reactions catalyzed by enzymes, highlighting potential biochemical transformation pathways.
Development of Novel Synthetic Methodologies and Reagents
The reactivity of this compound and similar compounds drives the development of new synthetic methodologies. illinois.edunih.govgoogle.com Chemists are constantly seeking more efficient, selective, and environmentally friendly ways to construct molecules. The use of this compound can be part of developing new catalytic systems, such as those involving palladium-catalyzed cross-coupling reactions, or in exploring novel reaction pathways. mdpi.comgoogle.com The challenges associated with existing synthetic methods, such as the use of expensive or toxic reagents, often spur the innovation of new and improved processes. google.com
Applications in Analytical Chemistry and Chromatographic Stationary Phases
While direct applications in chromatographic stationary phases are not extensively documented in the provided search results, the chemical properties of this compound and its derivatives make them relevant in analytical chemistry. For instance, understanding the behavior of such compounds is crucial for developing analytical methods for their detection and quantification. The development of purification techniques like normal phase column chromatography for related compounds indicates their relevance in separation science.
Future Directions and Emerging Research Avenues in the Study of Methyl 3 2 Chlorophenyl 2 Oxopropanoate
Green Chemistry Approaches in Synthesis and Derivatization
The imperative for sustainable chemical manufacturing is driving a shift towards greener synthetic methodologies for compounds like methyl 3-(2-chlorophenyl)-2-oxopropanoate. Traditional synthesis routes for α-keto esters often involve stoichiometric oxidants and harsh reaction conditions, generating significant waste. mdpi.com Future research will likely focus on the development of environmentally benign alternatives.
One promising avenue is the use of molecular oxygen as a clean and abundant oxidant. Copper-catalyzed aerobic oxidative esterification of corresponding acetophenones presents a viable green route. organic-chemistry.org Furthermore, visible-light-promoted reactions, which can proceed under catalyst-free conditions, offer an elegant and sustainable approach to the synthesis of α-keto esters. organic-chemistry.org These methods reduce the reliance on hazardous reagents and minimize energy consumption. The application of these green principles to the synthesis of this compound could significantly improve its environmental footprint.
The following table outlines potential green chemistry approaches for the synthesis of the target compound:
| Green Chemistry Approach | Potential Advantage | Relevant Research Area |
| Aerobic Oxidation | Utilizes air as the oxidant, reducing chemical waste. | Copper-catalyzed aerobic oxidation of 2'-chloroacetophenone (B1665101) derivatives. |
| Photocatalysis | Employs visible light as an energy source, minimizing energy consumption. | Visible-light-mediated synthesis from corresponding precursors. |
| Biocatalysis | Utilizes enzymes for high selectivity and mild reaction conditions. | Enzymatic oxidation or esterification routes. |
Flow Chemistry Applications for Scalable Synthesis
The transition from laboratory-scale synthesis to industrial production often presents challenges in terms of scalability, safety, and process control. Flow chemistry, with its inherent advantages of superior heat and mass transfer, enhanced safety, and potential for automation, is a powerful tool to address these challenges. nih.gov The application of flow chemistry to the synthesis of this compound is a significant area for future exploration.
Continuous flow reactors can enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. nih.govsemanticscholar.org For exothermic reactions, the high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, mitigating the risk of thermal runaways. almacgroup.com A continuous flow-based "catch and release" protocol has been successfully developed for the synthesis of α-ketoesters, demonstrating the potential for clean and efficient production. nih.govsemanticscholar.orgworktribe.comresearchgate.net Implementing such a system for this compound could streamline its production, making it more efficient and cost-effective for various applications.
Key benefits of adopting flow chemistry for the synthesis of this compound are summarized below:
| Feature of Flow Chemistry | Benefit for Synthesis |
| Enhanced Heat and Mass Transfer | Improved reaction control, higher yields, and better selectivity. almacgroup.com |
| Increased Safety | Smaller reaction volumes minimize risks associated with hazardous reagents and exothermic reactions. almacgroup.com |
| Scalability | Straightforward scaling by "numbering-up" or "sizing-up" the reactor system. almacgroup.com |
| Automation and Integration | Potential for in-line purification and real-time analysis. researchgate.net |
Expanding the Scope of Reactivity and New Transformations
The rich chemistry of α-keto esters, including this compound, stems from the presence of multiple reactive sites. mdpi.comnih.gov Future research is expected to delve deeper into harnessing this reactivity to forge novel molecular architectures. The electrophilic nature of the ketone carbonyl group and its proximity to the ester functionality make it a versatile synthon. nih.gov
Emerging research avenues include the development of novel catalytic asymmetric reactions to generate chiral derivatives of this compound. For instance, dynamic kinetic asymmetric transformations of related β-halo-α-keto esters have been achieved, suggesting the potential for creating stereogenic centers with high enantioselectivity. rsc.org The use of this compound in multicomponent reactions and cycloaddition reactions could also lead to the efficient construction of complex heterocyclic and carbocyclic frameworks. nih.govnih.gov Furthermore, exploring its participation in novel C-H activation and cross-coupling reactions could unlock unprecedented transformations and expand its synthetic utility.
Potential areas for expanding the reactivity of this compound are highlighted in this table:
| Reaction Type | Potential Outcome |
| Asymmetric Catalysis | Synthesis of enantiomerically pure derivatives for applications in medicinal chemistry. |
| Multicomponent Reactions | Rapid assembly of complex molecules from simple starting materials in a single step. |
| Cycloaddition Reactions | Construction of diverse ring systems with potential biological activity. |
| C-H Functionalization | Direct and efficient formation of new carbon-carbon and carbon-heteroatom bonds. |
Development of Advanced Spectroscopic and Analytical Methodologies
As the synthesis and reactivity of this compound are further explored, the need for sophisticated analytical techniques for its characterization and purity assessment becomes paramount. While standard techniques like NMR and mass spectrometry are routinely used, future research will likely focus on the application of more advanced and hyphenated methods. ijpsjournal.com
High-resolution mass spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition. rsc.org The fragmentation patterns of halogen-containing organic compounds in mass spectrometry can be complex, and detailed studies of the fragmentation of this compound would be beneficial for its identification in complex mixtures. researchgate.netyoutube.com Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), are invaluable for the complete and unambiguous assignment of proton and carbon signals, especially for its derivatives with more complex structures. ijpsjournal.comipb.ptresearchgate.net
Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of spectroscopy, will play a vital role. numberanalytics.comnumberanalytics.comijarnd.comijpsjournal.com Methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for the analysis of reaction mixtures, identification of impurities, and quantitative analysis. numberanalytics.comijpsjournal.com The development of specific and validated analytical methods will be crucial for quality control and to support further research and potential applications of this compound.
The following table summarizes advanced analytical techniques and their potential applications in the study of this compound:
| Analytical Technique | Application |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and formula confirmation. rsc.org |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation through fragmentation analysis. nih.gov |
| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Unambiguous assignment of complex molecular structures. ijpsjournal.comipb.ptresearchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile derivatives and impurities. numberanalytics.comijpsjournal.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of non-volatile derivatives and reaction monitoring. numberanalytics.comijpsjournal.com |
Q & A
Q. Critical Factors :
| Method | Catalyst | Temperature | Yield | Purity |
|---|---|---|---|---|
| Esterification | H₂SO₄ | 70–80°C | 75–85% | >90% (HPLC) |
| Acylation | AcCl | 0–5°C (stepwise) | 60–70% | 85–90% |
Optimization of reaction time, solvent polarity (e.g., THF vs. DCM), and stoichiometry (1:1.2 acid:alcohol ratio) minimizes side products like hydrolyzed acids or diesters .
What analytical techniques are most effective for characterizing this compound?
Basic Research Question
Key techniques include:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Molecular ion peak at m/z 228.6 (C₁₀H₉ClO₃⁺) with fragmentation patterns confirming ester cleavage .
- IR Spectroscopy : Strong absorbance at 1730–1740 cm⁻¹ (C=O stretch) and 1250–1270 cm⁻¹ (C–O ester) .
How do substituents on the phenyl ring influence the compound’s reactivity in nucleophilic substitutions?
Basic Research Question
The 2-chlorophenyl group directs electrophilic/nucleophilic attacks via steric and electronic effects:
- Electron-Withdrawing Cl : Activates the ketone carbonyl for nucleophilic additions (e.g., Grignard reagents) but deactivates the aromatic ring toward electrophilic substitution .
- Steric Hindrance : The ortho-Cl substituent reduces accessibility to the carbonyl, favoring reactions at the ester group (e.g., hydrolysis over ketone reduction) .
Q. Table: Reactivity Trends
| Substituent Position | Nucleophilic Attack (Ketone) | Electrophilic Aromatic Substitution |
|---|---|---|
| 2-Cl (ortho) | Moderate (steric hindrance) | Low |
| 4-Cl (para) | High | Moderate (meta-directing) |
How can researchers resolve contradictions in spectral data for this compound derivatives?
Advanced Research Question
Contradictions arise from tautomerism, impurities, or solvent effects. Strategies include:
- Variable Temperature NMR : Identifies keto-enol tautomerism (e.g., enol signals at δ 12–14 ppm in DMSO-d₆) .
- HPLC-Purified Samples : Reduces interference from by-products like 3-(2-chlorophenyl)propanoic acid .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and confirm structural assignments .
Case Study : Discrepancies in carbonyl IR peaks (1730 vs. 1705 cm⁻¹) were resolved by identifying trace water causing partial hydrolysis .
What strategies optimize reaction conditions for synthesizing this compound at scale?
Advanced Research Question
Scale-up challenges include exothermic esterification and purification bottlenecks. Solutions:
- Flow Chemistry : Continuous reactors improve heat dissipation and reduce side reactions (e.g., di-ester formation) .
- Catalyst Screening : Immobilized lipases (e.g., Candida antarctica) enable greener synthesis with >90% enantiomeric purity .
- In Situ Monitoring : Raman spectroscopy tracks reaction progress to terminate at maximal yield .
Q. Table: Catalyst Performance
| Catalyst | Yield | Reaction Time | Purity |
|---|---|---|---|
| H₂SO₄ | 85% | 12 h | 90% |
| Immobilized Lipase B | 78% | 24 h | 95% |
How can computational modeling predict this compound’s interactions with biological targets?
Advanced Research Question
Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to enzymes (e.g., cytochrome P450):
- Docking Studies : The ketone group forms hydrogen bonds with active-site residues (e.g., Tyr-96 in CYP2C9) .
- ADMET Predictions : LogP (2.1) and polar surface area (65 Ų) suggest moderate blood-brain barrier permeability .
Validation : Correlation of in silico results with in vitro inhibition assays (IC₅₀ = 12 μM for CYP2C9) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
